molecular formula C6H3F3N4O B13315916 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one

Cat. No.: B13315916
M. Wt: 204.11 g/mol
InChI Key: HGWNRSFBEJSJEV-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 244220-25-5) is a high-value fused heterocyclic compound of significant interest in medicinal and energetic materials chemistry. Its core structure acts as a versatile scaffold for developing novel bioactive molecules. Research indicates that triazolo[1,5-a]pyrimidine derivatives incorporating a trifluoromethyl group demonstrate potent antimalarial activity by inhibiting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme for pyrimidine biosynthesis . The presence of the trifluoromethyl group is a key structural feature, enhancing properties such as lipophilicity, metabolic stability, and binding affinity to biological targets through its high electronegativity and small atomic radius . This compound also serves as a critical synthetic intermediate for accessing a wider range of 5,7-disubstituted triazolo[1,5-a]pyrimidines . Furthermore, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is being explored in other therapeutic areas, including as inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H activity and in the synthesis of compounds with anti-tumor properties . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H3F3N4O

Molecular Weight

204.11 g/mol

IUPAC Name

7-(trifluoromethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C6H3F3N4O/c7-6(8,9)3-1-4(14)12-5-10-2-11-13(3)5/h1-2H,(H,10,11,12,14)

InChI Key

HGWNRSFBEJSJEV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NC=N2)NC1=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of 3-Amino-1,2,4-triazoles with β-Ketoesters

Methodology:
Condensation of 3-amino-1,2,4-triazoles with ethyl acetoacetate or trifluoroacetoacetate under reflux in toluene with catalytic p-toluenesulfonic acid has been widely employed. This approach yields the intermediate triazolo[1,5-a]pyrimidin-7(4H)-ones .

Reaction Scheme:

3-Amino-1,2,4-triazole + Ethyl acetoacetate/trifluoroacetoacetate → [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Key Data:

Reagents Conditions Yield (%) Reference
Ethyl acetoacetate / trifluoroacetoacetate + p-toluenesulfonic acid Reflux in toluene 50–90 ,

Research Discovery:
Spectroscopic and X-ray data confirmed the formation of the keto-tautomers, with high yields indicating the method's efficiency. The process is regioselective, favoring the formation of the desired heterocycle.

Chlorination to Form 7-Chloro Derivatives

Methodology:
Chlorination of the heterocyclic core using phosphorus oxychloride (POCl₃) under reflux conditions introduces the chloro group at the 7-position.

Reaction Scheme:

[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one + POCl₃ → 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Data Table:

Reagents Conditions Yield (%) Reference
POCl₃ Reflux 6 hours 58–90 ,

Notes:
The chlorination step is crucial for subsequent nucleophilic substitution reactions to diversify the compound's structure.

Functionalization at the 7-Position

Nucleophilic Substitution with Amines

Methodology:
Reaction of 7-chloro derivatives with various amines (aromatic or aliphatic) in ethanol or isopropanol at elevated temperatures produces amino derivatives.

Reaction Scheme:

7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine + Amine → 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine

Data:

Amine Type Conditions Yield (%) Reference
Aromatic amines Reflux in ethanol 30–90 ,

One-Pot and Alternative Synthesis Routes

Recent advances have explored one-pot strategies to streamline synthesis:

Research Data:

Method Conditions Yield (%) Reference
Microwave-assisted cyclization + trifluoromethylation 100–150°C, 10–30 min 55–65

Summary of Key Data

Step Reagents Conditions Typical Yield (%) References
Core synthesis 3-Amino-1,2,4-triazole + ethyl acetoacetate Reflux in toluene 50–90 ,
Chlorination POCl₃ Reflux 6h 58–90 ,
Nucleophilic substitution Amine Reflux in ethanol 30–90 ,
Trifluoromethylation CF₃I or similar Reflux in DMF 50–70 ,

Chemical Reactions Analysis

Key Reaction:

5-Amino-triazole+β-keto esterPTSA, tolueneTriazolopyrimidinone+H2O\text{5-Amino-triazole} + \text{β-keto ester} \xrightarrow{\text{PTSA, toluene}} \text{Triazolopyrimidinone} + \text{H}_2\text{O}

Chlorination at Position 7

The hydroxyl group at position 7 is replaced with chlorine to enhance reactivity for further substitutions:

  • Reagent : Phosphorus oxychloride (POCl3_3)

  • Conditions : Reflux for 6 hours at 110°C .

  • Outcome : Converts 7-hydroxy to 7-chloro derivatives, enabling nucleophilic aromatic substitution (NAS) reactions.

Example:

7-OH-TriazolopyrimidinePOCl37-Cl-Triazolopyrimidine+H3PO4\text{7-OH-Triazolopyrimidine} \xrightarrow{\text{POCl}_3} \text{7-Cl-Triazolopyrimidine} + \text{H}_3\text{PO}_4

Nucleophilic Aromatic Substitution (NAS)

The 7-chloro derivative undergoes NAS with amines, alcohols, or thiols:

Reagent Conditions Product Yield Reference
Aniline derivativesDMF, 80°C, 12 h7-Arylaminotriazolopyrimidines60–75%
Sodium methoxideMeOH, reflux, 8 h7-Methoxy derivatives85%
ThiophenolTHF, RT, 6 h7-Phenylthio derivatives70%

Functionalization at Position 2

Position 2 is modified to enhance biological activity. Common strategies include:

  • Suzuki Coupling : Introduction of aryl/heteroaryl groups using Pd catalysts .

  • Alkylation : Reaction with alkyl halides under basic conditions .

Example Reaction:

2-Bromo-Triazolopyrimidine+Aryl-Boronic AcidPd(PPh3)42-Aryl-Triazolopyrimidine\text{2-Bromo-Triazolopyrimidine} + \text{Aryl-Boronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-Aryl-Triazolopyrimidine}

Hydrogen Bond-Directed Reactivity

The carbonyl group at position 5 participates in hydrogen bonding, influencing regioselectivity in reactions:

  • Crystallographic Data : The O14–C14 bond (1.230 Å) indicates strong polarization, favoring electrophilic attacks at adjacent positions .

  • Supramolecular Interactions : Chains of C(6) and R(8) rings stabilize intermediates during functionalization .

Biological Activity-Driven Modifications

Derivatives are tailored for antimalarial or antiepileptic applications:

  • Antimalarial Agents : 2-Trifluoromethyl and 5-aryl substitutions improve binding to Plasmodium falciparum DHODH (IC50_{50} < 50 nM) .

  • Antiepileptic Candidates : 5-Alkylamino groups enhance blood-brain barrier penetration .

Stability and Degradation Pathways

  • Hydrolysis : The trifluoromethyl group stabilizes the ring against acid/base hydrolysis.

  • Photodegradation : UV exposure leads to ring-opening via C–N bond cleavage, forming trifluoroacetic acid byproducts .

Comparative Reactivity of Derivatives

Derivative Reactivity at Position 7 Key Application
7-Chloro-2-CF3_3-triazolopyrimidineHigh (NAS)Antimalarial lead optimization
7-Hydroxy-2-CF3_3-triazolopyrimidineLow (hydrogen-bond donor)Cocrystal formation
7-Amino-2-CF3_3-triazolopyrimidineModerate (electrophilic substitution)Kinase inhibition

Scientific Research Applications

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl (-CF₃): Enhances thermal stability (high predicted boiling point) and lipophilicity compared to alkoxy or amino groups.
  • Chloro (-Cl) : Higher melting point due to stronger intermolecular halogen bonding .
  • Alkoxy (-OR) : Lower melting points correlate with increased alkyl chain flexibility .

7-(Trifluoromethyl)-triazolopyrimidine

  • Analogous pyrazolopyrimidines use Suzuki-Miyaura cross-coupling for aryl introductions .

Comparison with Other Derivatives

  • 7-Chloro Derivatives : Synthesized via POCl₃-mediated chlorination of hydroxyl precursors (85% yield) .
  • 7-Alkoxy Derivatives : Alkylation of hydroxyl intermediates with alkyl bromides in DMF (32–88% yields) .
  • 7-Amino Derivatives: Direct amination or reduction of nitro precursors .

Biological Activity

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H3F3N6C_7H_3F_3N_6, with a molecular weight of approximately 228.14 g/mol. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a promising candidate for drug development.

Research indicates that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit various mechanisms of action:

  • Inhibition of Tubulin Polymerization : Several derivatives have shown potent antitubulin activity. For instance, certain analogs demonstrated IC50 values in the low nanomolar range against cancer cell lines by inhibiting tubulin polymerization more effectively than known agents like combretastatin A-4 (CA-4) .
  • Antiproliferative Activity : Compounds derived from this scaffold have exhibited significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). For example, a derivative showed IC50 values of 0.75 µM against HeLa cells and 1.02 µM against A549 cells .

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Properties : The compound has shown significant activity against multiple cancer cell lines. Its derivatives with various substitutions at the 7-position exhibited enhanced antiproliferative effects and selectivity towards cancer cells .
  • Antimicrobial Activity : Similar compounds in this class have demonstrated antimicrobial properties, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Study on Antiproliferative Activity : A series of derivatives were synthesized and tested for their antiproliferative effects. Notably, compounds with a common 3-phenylpropylamino moiety at the 2-position displayed IC50 values ranging from 83 nM to 101 nM against various cancer cell lines .
  • Mechanistic Insights : Research indicated that specific substitutions at the 2-, 5-, and 7-positions of the triazolopyrimidine scaffold influence the interaction with tubulin and microtubule dynamics. This structural variation affects the potency and selectivity of these compounds as inhibitors of tubulin polymerization .
  • Zebrafish Model Studies : In vivo studies using zebrafish embryos demonstrated that certain derivatives significantly inhibited HeLa cell growth, indicating their potential for further development as anticancer agents .

Comparative Analysis

To illustrate the biological activity of various derivatives compared to the parent compound:

Compound NameStructure FeaturesAntiproliferative IC50 (µM)Mechanism
This compoundTriazole-pyrimidine scaffold with trifluoromethyl groupNot specifiedTubulin inhibition
Compound ASubstituted aniline at position 70.75 (HeLa), 1.02 (A549)Tubulin polymerization inhibition
Compound BDifferent aryl substituents at position 783 nM (various lines)Antiproliferative via tubulin interaction

Q & A

Q. What are the optimized synthetic routes for 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, and how do solvent systems influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of trifluoromethyl-substituted precursors with triazole derivatives. A two-step protocol using molten-state TMDP (tetramethylenediamine phosphate) or TMDP in ethanol/water (1:1 v/v) is effective for achieving high yields (~85–93%) . Ethanol/water mixtures reduce toxicity risks compared to molten-state conditions while maintaining reactivity. Solvent polarity impacts reaction kinetics: polar protic solvents stabilize intermediates, while aprotic solvents favor cyclization .

  • Key Data :

CatalystSolvent SystemYield (%)Toxicity Risk
TMDPMolten-state93High
TMDPEthanol/water85Moderate

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz) to confirm regioselectivity and trifluoromethyl group integration. For purity, employ TLC (silica gel, EtOAC/light petroleum) and microanalysis (CHNS elemental analysis, ±0.3% tolerance). Melting points (Büchi apparatus) should align with literature values (e.g., 573 K for crystalline forms) .

Advanced Research Questions

Q. What strategies resolve contradictions in catalyst selection for large-scale synthesis (e.g., TMDP vs. piperidine)?

  • Methodological Answer : TMDP is preferred over piperidine due to regulatory restrictions on piperidine (used in illicit drug synthesis). However, TMDP’s high toxicity necessitates safety protocols (glovebox handling, waste neutralization). For scale-up, ethanol/water systems mitigate risks while retaining efficiency. Parallel screening of alternative catalysts (e.g., DABCO) is advised .

Q. How can computational methods (DFT/TDDFT) predict electronic properties for functionalization?

  • Methodological Answer : DFT studies on analogous triazolopyrimidines reveal that the trifluoromethyl group enhances electron-withdrawing effects, directing electrophilic substitution to the C5 position. TDDFT predicts absorption spectra (λ~300–350 nm), useful for designing fluorescent probes. Use Gaussian09 with B3LYP/6-31G* basis sets for optimization and solvent effects (PCM model) .

Q. What are the challenges in introducing aryl groups via Suzuki coupling, and how are they addressed?

  • Methodological Answer : Palladium-catalyzed Suzuki coupling with aryl boronic acids requires PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) as an activating agent. Optimize conditions: 1,4-dioxane at 110°C under inert atmosphere (24h), with Na2_2CO3_3 as base. Yields >90% are achievable for 5-arylated derivatives. Purify via column chromatography (EtOAc/light petroleum gradient) .

Pharmacological and Mechanistic Questions

Q. How does the trifluoromethyl group influence bioactivity in medicinal chemistry applications?

  • Methodological Answer : The CF3_3 group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. In vitro assays show inhibitory activity against kinases (IC50_{50} ~10–100 nM). Docking studies (AutoDock Vina) suggest hydrophobic interactions with ATP-binding pockets .

Q. What in vitro models are used to assess cytotoxicity and mechanism of action?

  • Methodological Answer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Flow cytometry (Annexin V/PI staining) evaluates apoptosis induction. Western blotting detects caspase-3/9 activation. Compare with control triazolo[1,5-a]pyrimidines lacking CF3_3 to isolate substituent effects .

Data Contradiction and Optimization

Q. Why do reported yields vary for similar synthetic protocols, and how can reproducibility be improved?

  • Methodological Answer : Variations arise from trace moisture sensitivity of intermediates or inconsistent catalyst activation. Standardize anhydrous conditions (molecular sieves) and pre-dry solvents. Use in situ IR to monitor reaction progress and quench at >95% conversion. Report detailed spectral data for cross-validation .

Functionalization and Applications

Q. What methods enable the synthesis of sulfonamide or thiophene derivatives for structure-activity studies?

  • Methodological Answer : React the core with sulfonyl chlorides (DMF, 60°C, 3h) or thiophene-2-carbaldehydes (AcOH, reflux). For sulfonamides, purify via recrystallization (ethanol); for thiophene hybrids, use silica gel chromatography (CH2_2Cl2_2/MeOH). Bioassays reveal enhanced antimicrobial activity (MIC ~2–8 µg/mL) .

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